1-Bromo-3-chlorobenzene

Catalog No.
S748789
CAS No.
108-37-2
M.F
C6H4BrCl
M. Wt
191.45 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Bromo-3-chlorobenzene

CAS Number

108-37-2

Product Name

1-Bromo-3-chlorobenzene

IUPAC Name

1-bromo-3-chlorobenzene

Molecular Formula

C6H4BrCl

Molecular Weight

191.45 g/mol

InChI

InChI=1S/C6H4BrCl/c7-5-2-1-3-6(8)4-5/h1-4H

InChI Key

JRGGUPZKKTVKOV-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Br)Cl

Solubility

6.16e-04 M

Synonyms

1-Chloro-3-bromobenzene; 3-Bromo-1-chlorobenzene; 3-Bromochlorobenzene; 3-Bromophenyl chloride; 3-Chloro-1-bromobenzene; 3-Chlorobromobenzene; 3-Chlorophenyl bromide; NSC 53548; m-Bromochlorobenzene; m-Bromochlorobenzene; m-Bromophenyl chloride; m-Ch

Canonical SMILES

C1=CC(=CC(=C1)Br)Cl

Bromine-Magnesium Exchange Reactions

1-Bromo-3-chlorobenzene serves as a model substrate for studying bromine-magnesium exchange reactions. These reactions involve replacing a bromine atom on an organic molecule with a magnesium group (Mg). Researchers have observed that electron-withdrawing substituents, like the chlorine atom present in 1-Bromo-3-chlorobenzene, significantly accelerate this exchange process. This finding has been demonstrated using a specific reaction system involving i-PrMgCl-LiCl in THF at 0°C [1].

Source

Catalyst Development for Cyanation Reactions

1-Bromo-3-chlorobenzene also plays a role in developing new catalysts for cyanation reactions. These reactions introduce a cyano group (C≡N) onto organic molecules. Researchers have employed 1-Bromo-3-chlorobenzene as a test substrate to evaluate the effectiveness of a novel catalytic system utilizing potassium hexacyanoferrate (K4[Fe(CN)6]) as the cyanating agent for various aryl halides (aromatic compounds containing a halogen atom) [2].

Source

1-Bromo-3-chlorobenzene, with the chemical formula C6H4BrClC_6H_4BrCl and CAS number 108-37-2, is an organic compound belonging to the class of halogenated aromatic hydrocarbons. It features a benzene ring substituted with both bromine and chlorine atoms at the meta positions. This compound appears as a clear to light yellow liquid and has a density of 1.63 g/mL at 25°C, a melting point of -21.5°C, and a boiling point of 196°C . The presence of halogens in its structure influences its reactivity and physical properties, making it useful in various chemical applications.

1-Bromo-3-chlorobenzene is a hazardous compound and should be handled with appropriate precautions.

  • Skin and Eye Irritant: It can cause skin and eye irritation upon contact [].
  • Respiratory Irritant: Inhalation can irritate the respiratory system [].
  • Environmental Impact: Discharge into the environment should be minimized due to its potential toxicity to aquatic organisms [].

Safety Measures:

  • Wear appropriate personal protective equipment (PPE) including gloves, safety glasses, and a respirator when handling the compound.
  • Work in a well-ventilated fume hood.
  • Follow proper disposal procedures according to local regulations.
Typical of aromatic compounds. Key reactions include:

  • Electrophilic Substitution: The compound can undergo electrophilic substitution reactions due to the presence of the halogen substituents. For instance, it can react with strong electrophiles under suitable conditions.
  • Sandmeyer Reaction: This reaction allows for the conversion of diazonium salts derived from aniline derivatives into aryl bromides or chlorides. For example, a diazonium salt can be treated with cuprous bromide to yield 1-bromo-3-chlorobenzene .
  • Bromine-Magnesium Exchange: In the presence of organomagnesium reagents, such as isopropylmagnesium chloride, 1-bromo-3-chlorobenzene can undergo exchange reactions leading to the formation of new carbon-carbon bonds .

Several methods exist for synthesizing 1-bromo-3-chlorobenzene:

  • Halogenation of Nitrobenzene: Nitrobenzene can be chlorinated to form meta-chloro-nitrobenzene, which is then reduced to meta-chloroaniline. This intermediate can be converted into diazonium salt and subsequently treated with cuprous bromide to yield 1-bromo-3-chlorobenzene .
  • Direct Halogenation: The compound can also be synthesized through direct halogenation methods involving bromine and chlorine under controlled conditions to ensure substitution at the desired positions on the aromatic ring .
  • Nucleophilic Substitution: Starting from chlorobenzene or bromobenzene, nucleophilic substitution reactions can be employed using appropriate nucleophiles under basic conditions .

Interaction studies involving 1-bromo-3-chlorobenzene often focus on its reactivity with other compounds in synthetic pathways or its behavior under different reaction conditions. For instance, studies have shown how it interacts with various electrophiles during substitution reactions or how it behaves in photodissociation processes under mass spectrometry . These interactions are crucial for understanding its utility in synthetic chemistry.

1-Bromo-3-chlorobenzene shares similarities with several other halogenated aromatic compounds. Here are some comparable compounds:

Compound NameChemical FormulaKey Features
BromobenzeneC6H5BrC_6H_5BrSimple brominated benzene; more reactive than 1-bromo-3-chlorobenzene due to lack of chlorine's electron-withdrawing effect.
ChlorobenzeneC6H5ClC_6H_5ClSimilar structure but lacks bromine; used primarily as a solvent and intermediate in organic synthesis.
1-Bromo-4-chlorobenzeneC6H4BrClC_6H_4BrClDifferent positional isomer; exhibits different reactivity patterns due to the para substitution of halogens.
1-Chloro-2-bromobenzeneC6H4BrClC_6H_4BrClAnother positional isomer; used in similar applications but may have different physical properties and reactivity.

The uniqueness of 1-bromo-3-chlorobenzene lies in its specific meta-substitution pattern, which influences its reactivity compared to ortho and para isomers. This characteristic makes it particularly valuable for certain synthetic pathways where meta-directing effects are advantageous.

XLogP3

3.7

Boiling Point

196.0 °C

LogP

3.7 (LogP)

Melting Point

-21.5 °C

GHS Hazard Statements

Aggregated GHS information provided by 53 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (96.23%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (96.23%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (86.79%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

108-37-2

Wikipedia

M-bromochlorobenzene

General Manufacturing Information

Benzene, 1-bromo-3-chloro-: ACTIVE

Dates

Modify: 2023-08-15

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